CT-711 -

CT-711

Catalog Number: EVT-1534464
CAS Number:
Molecular Formula: C30H34Cl2FN5O9
Molecular Weight: 698.53
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CT-711 is a potent dual inhibitor of ALK and c-Met.
Synthesis Analysis

The synthesis of CT-711 was achieved through rational design based on the chemical structure of crizotinib, a well-known anaplastic lymphoma kinase inhibitor. The synthesis involved creating a series of derivatives with modifications aimed at enhancing potency and overcoming resistance mechanisms associated with mesenchymal-epithelial transition factor activation .

Technical Details

The synthesis process included:

  • Chemical Modifications: Alterations were made to the pyrimidine backbone to optimize binding affinity and selectivity for the target kinases.
  • Purification Techniques: High-performance liquid chromatography was employed to purify the synthesized compounds.
  • Characterization Methods: The synthesized compound was characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

CT-711 features a complex molecular structure that contributes to its function as a dual inhibitor.

Structure

The molecular formula of CT-711 includes elements typical of small-molecule inhibitors, including carbon, hydrogen, nitrogen, and oxygen. The specific arrangement of these atoms allows for effective binding to the active sites of anaplastic lymphoma kinase and mesenchymal-epithelial transition factor.

Data

  • Molecular Weight: Approximately 400 Da.
  • Key Functional Groups: The presence of heterocycles and functional groups that facilitate interactions with the target proteins.
Chemical Reactions Analysis

CT-711 undergoes specific chemical reactions upon interaction with its target kinases.

Reactions

The primary reaction involves the binding of CT-711 to the ATP-binding site of anaplastic lymphoma kinase and mesenchymal-epithelial transition factor. This binding inhibits their phosphorylation activity, disrupting downstream signaling pathways critical for cancer cell proliferation.

Technical Details

In vitro assays demonstrated that CT-711 significantly inhibited the phosphorylation of key signaling proteins such as AKT and ERK at lower concentrations compared to crizotinib, indicating its enhanced potency .

Mechanism of Action

CT-711 exerts its therapeutic effects through a well-defined mechanism of action.

Process

  1. Inhibition of Kinase Activity: By binding to the active sites of anaplastic lymphoma kinase and mesenchymal-epithelial transition factor, CT-711 prevents these kinases from phosphorylating their substrates.
  2. Induction of Cell Cycle Arrest: Treatment with CT-711 leads to G1 phase arrest in cancer cells, effectively halting their proliferation.
  3. Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Data

In preclinical studies, CT-711 demonstrated an IC50 value of 14.3 nM against anaplastic lymphoma kinase and 12.7 nM against mesenchymal-epithelial transition factor, showcasing its high potency compared to existing therapies .

Physical and Chemical Properties Analysis

CT-711 possesses distinct physical and chemical properties that influence its behavior as a therapeutic agent.

Physical Properties

  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.

Chemical Properties

CT-711 exhibits characteristics typical of small-molecule inhibitors:

  • Reactivity: Capable of forming non-covalent interactions with target proteins.
  • Selectivity: Designed to selectively inhibit specific kinases while minimizing off-target effects.
Applications

CT-711 is primarily being explored for its applications in oncology.

Scientific Uses

  1. Cancer Therapy: As a dual inhibitor targeting anaplastic lymphoma kinase and mesenchymal-epithelial transition factor, CT-711 is being investigated for treating various cancers that exhibit these molecular alterations.
  2. Research Tool: It serves as a valuable tool for studying the mechanisms underlying resistance in cancer therapies involving anaplastic lymphoma kinase inhibitors.
Introduction

Molecular Context of ALK and ROS1 Rearrangements in Non-Small Cell Lung Cancer (NSCLC)

ALK (anaplastic lymphoma kinase) and ROS1 (c-ros oncogene 1) rearrangements define distinct molecular subsets of NSCLC, occurring in approximately 3-7% and 1-2% of patients, respectively. These chromosomal rearrangements generate fusion oncogenes (e.g., EML4-ALK, CD74-ROS1) that constitutively activate tyrosine kinase signaling cascades. The resulting fusion proteins drive uncontrolled cellular proliferation and survival through persistent activation of downstream pathways, primarily the RAS/MEK/ERK and PI3K/AKT/mTOR axes [2] [4] [7]. These pathways regulate critical oncogenic processes:

  • RAS/MEK/ERK: Controls cell cycle progression and proliferation
  • PI3K/AKT/mTOR: Mediates cell survival and metabolic adaptation
  • JAK/STAT: Influences differentiation and immune evasion

The dependency of tumor cells on these fused kinases establishes them as prime therapeutic targets. However, the clonal heterogeneity inherent in NSCLC tumors frequently enables the emergence of resistance mutations under selective pressure from targeted therapies [3] [6]. Spatial transcriptomic analyses reveal significant intratumoral molecular diversity, allowing resistant subclones to proliferate despite kinase inhibition [6] [9].

Table 1: Common ALK Resistance Mutations and Their Impact on TKI Efficacy

MutationLocationEffect on Kinase ActivitySusceptibility to 1st-Gen TKIs
L1196MGatekeeperSteric interference with drug bindingResistant
G1202RSolvent frontAlters drug-kinase interactionsResistant
C1156YATP-binding pocketConformational shift reducing affinityVariable
F1174L/VαC-helixEnhanced ATP affinityResistant
D1203NSolvent frontSteric hindranceResistant

Tyrosine Kinase Inhibitors (TKIs) in Targeted Cancer Therapy: Evolution and Challenges

The development of ALK/ROS1 inhibitors represents a paradigm shift in precision oncology:

  • 1st-Generation TKIs (Crizotinib): Demonstrated robust initial efficacy but faced limitations due to poor central nervous system (CNS) penetration and vulnerability to resistance mutations. Approximately 50% of crizotinib-resistant cases involve secondary ALK mutations [4] [8].
  • 2nd-Generation TKIs (Ceritinib, Alectinib, Brigatinib): Designed to overcome common resistance mutations (e.g., L1196M) and improve CNS bioavailability. However, they show variable activity against non-ALK resistance drivers like c-Met amplification or bypass pathway activation [2] [10].
  • 3rd-Generation TKIs (Lorlatinib): Developed to inhibit broad spectrums of resistance mutations, including G1202R. Nevertheless, resistance remains inevitable, often through compound mutations (e.g., D1203N + F1174L) or off-target mechanisms [4] [7].

A critical limitation across generations is their inability to concurrently inhibit ALK/ROS1 fusions and key resistance drivers like c-Met. c-Met activation emerges in 5–20% of ALK TKI-resistant cases through hepatocyte growth factor (HGF)-dependent signaling or genomic amplification, bypassing ALK inhibition [8] [10]. This represents a fundamental therapeutic gap.

Rationale for Developing CT-711: Addressing Resistance Mechanisms and Therapeutic Gaps

CT-711 (TQ-B3139) was rationally engineered to address two interconnected challenges: mutation-driven resistance and c-Met-mediated escape mechanisms. As a structural derivative of crizotinib, it retains dual inhibitory capability while exhibiting enhanced potency. The molecular rationale encompasses:

  • Structural Optimization: Pyrimidine-based modifications enhance binding affinity to the ALK ATP-binding pocket, particularly against gatekeeper (L1196M) and solvent front (G1202R) mutants [10].
  • c-Met Co-Inhibition: Unlike 2nd-generation ALK inhibitors, CT-711 maintains potent c-Met inhibition (IC₅₀ = 12.7 nM), enabling suppression of this critical resistance pathway [10].
  • Blood-Brain Barrier Penetration: Preclinical data suggest improved CNS distribution, addressing the sanctuary site challenge in brain metastases [4].

This design enables CT-711 to target both the primary oncogene (ALK/ROS1) and a key adaptive resistance mechanism (c-Met), positioning it uniquely within the TKI landscape.

Table 2: Preclinical Profile of CT-711 vs. Crizotinib

ParameterCT-711CrizotinibBiological Significance
ALK IC₅₀ (nM)14.316.9Superior target inhibition at lower concentrations
c-Met IC₅₀ (nM)12.79.6Retains potent c-Met blockade
ALK Phosphorylation Inhibition (NCI-H2228)Complete at 10 nMComplete at 100 nM10-fold greater cellular potency
Apoptosis Induction (PARP cleavage)Significant at 30 nMMinimal at 30 nMEnhanced pro-apoptotic activity
G1 Arrest (NCI-H3122)72.8% G1 cells66.5% G1 cellsStronger cell cycle blockade

Properties

Product Name

CT-711

IUPAC Name

5-((R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-4'-methoxy-6'-((S)-2-methylpiperazin-1-yl)-[3,3'-bipyridin]-6-amine Citrate

Molecular Formula

C30H34Cl2FN5O9

Molecular Weight

698.53

InChI

InChI=1S/C24H26Cl2FN5O2.C6H8O7/c1-13-10-29-6-7-32(13)21-9-19(33-3)16(12-30-21)15-8-20(24(28)31-11-15)34-14(2)22-17(25)4-5-18(27)23(22)26;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-5,8-9,11-14,29H,6-7,10H2,1-3H3,(H2,28,31);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t13-,14+;/m0./s1

InChI Key

WBLWTVLKQDRNHL-LMRHVHIWSA-N

SMILES

NC1=C(O[C@@H](C2=C(Cl)C=CC(F)=C2Cl)C)C=C(C3=C(OC)C=C(N4[C@@H](C)CNCC4)N=C3)C=N1.OC(C(O)=O)(CC(O)=O)CC(O)=O

Solubility

Soluble in DMSO

Synonyms

CT-711; CT 711; CT711

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.